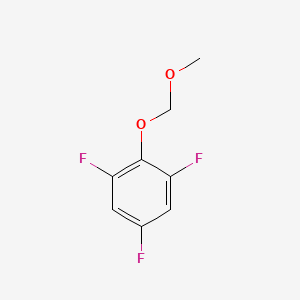

2,4,6-Trifluoro-1-(methoxymethoxy)benzene

Beschreibung

Significance of Fluorinated Aromatic Scaffolds in Advanced Materials and Medicinal Chemistry Precursors

The incorporation of fluorine into aromatic systems is a widely employed strategy in both materials science and medicinal chemistry to enhance molecular properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound effects on the parent molecule.

In medicinal chemistry, the presence of fluorine on an aromatic ring can significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org This increased stability often leads to a longer biological half-life. nih.gov Furthermore, fluorination can alter the acidity (pKa) of nearby functional groups, which can in turn enhance a molecule's binding affinity to its biological target and improve its membrane permeability. beilstein-journals.orggoogle.com It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its impact in drug design. google.com

In the realm of advanced materials, fluorinated aromatic scaffolds are integral to the development of high-performance polymers. wikipedia.org Fluoropolymers often exhibit exceptional thermal stability, chemical inertness, and unique surface properties like hydrophobicity. wikipedia.org For instance, fluorinated polyimides are used as insulation materials in high-energy lithium-ion batteries due to their high thermal resistance and excellent mechanical and insulation properties. chemicalbook.com The introduction of fluorine can also lead to materials with low refractive indices and high transparency. chemicalbook.com

Table 1: Impact of Aromatic Fluorination on Molecular Properties

| Property | Effect of Fluorination | Rationale | Application Area |

| Metabolic Stability | Increased | Blocks sites of enzymatic oxidation (e.g., P450 enzymes). beilstein-journals.org | Medicinal Chemistry |

| Binding Affinity | Can be enhanced | Alters electronic properties and conformational preferences, leading to stronger interactions with protein targets. researchgate.net | Medicinal Chemistry |

| Lipophilicity | Generally increased | Can improve membrane permeability and bioavailability. fluorochem.co.uk | Medicinal Chemistry |

| Acidity (pKa) of Proximal Groups | Modified | The high electronegativity of fluorine influences the electronic environment of neighboring functional groups. google.com | Medicinal Chemistry |

| Thermal Stability | Increased | The high bond energy of the C-F bond imparts resistance to thermal degradation. wikipedia.org | Advanced Materials |

| Chemical Resistance | Increased | The strong and inert nature of the C-F bond provides stability against chemical attack. wikipedia.org | Advanced Materials |

The Role of Methoxymethoxy (MOM) Protecting Groups in Complex Chemical Synthesis Strategies

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl (-OH) and amino (-NH) functionalities. google.com

The MOM group is typically introduced by reacting an alcohol or phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). fluorochem.co.uk This reaction converts the hydroxyl group into a MOM ether, which is an acetal (B89532). This transformation is crucial because the resulting MOM ether is stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. google.com

The utility of the MOM group lies in its stability and the relatively mild conditions required for its removal. While robust under many synthetic transformations, the MOM ether can be readily cleaved to regenerate the original hydroxyl group by treatment with acid. google.com This selective deprotection allows for the unmasking of the hydroxyl group at a desired stage in a synthetic sequence. The ability to protect and deprotect functional groups in a controlled manner is fundamental to the logic of modern organic synthesis, enabling the construction of intricate molecular architectures that would otherwise be inaccessible. researchgate.net

Table 2: Conditions for the Use of the Methoxymethoxy (MOM) Protecting Group

| Transformation | Reagents and Conditions | Stability of MOM Ether |

| Protection (Formation of MOM Ether) | Alcohol/Phenol, Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA), in a solvent like Dichloromethane (B109758) (CH2Cl2). fluorochem.co.uk | Stable to strong bases, nucleophiles, many oxidizing and reducing agents. google.com |

| Deprotection (Cleavage of MOM Ether) | Mild acidic conditions (e.g., HCl in a solvent mixture). google.com | Labile under acidic conditions. fluorochem.co.uk |

Research Trajectory of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene in Academic Literature

A review of the academic literature indicates that 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is a known compound, as evidenced by its commercial availability and assigned CAS number (2179038-29-8). fluorochem.co.uk However, there is a notable scarcity of research articles dedicated specifically to the synthesis, properties, or applications of this particular molecule.

The research trajectory of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is therefore best understood not as a standalone subject of investigation, but in the context of its role as a specialized building block in organic synthesis. Its structure strongly suggests its utility as a protected precursor to 2,4,6-trifluorophenol (B1297822). The trifluorinated phenolic moiety is a desirable structural motif in the design of complex molecules for reasons outlined in section 1.1. The MOM group serves to mask the reactive phenolic hydroxyl group, allowing for chemical modifications to be performed on other parts of a molecule without interference.

It is highly probable that 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is synthesized and used as an intermediate in multi-step synthetic sequences, and its mention in the literature would likely be found within the experimental sections of papers focused on the total synthesis of larger, more complex target molecules. In these instances, the focus of the research would be on the final product, with the synthesis of the MOM-protected fluorophenol being a necessary but ancillary step. The limited dedicated literature suggests that its preparation is likely straightforward for those skilled in the art, following standard procedures for the MOM protection of phenols, and its value lies in its utility as a transient intermediate rather than as a final product with direct applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trifluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSUFLLUELDJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trifluoro 1 Methoxymethoxy Benzene and Its Precursors

Strategic Approaches to the 2,4,6-Trifluorobenzene Core Construction

The creation of the 2,4,6-trifluorobenzene scaffold is a critical first step. This can be approached through several established chemical strategies, each with its own set of advantages and challenges. The main routes involve modifying an existing aromatic ring through substitution reactions or building the ring system through cyclization.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoroaromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. sigmaaldrich.com In this type of reaction, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. For the synthesis of polyfluorinated benzenes, a common strategy is the halogen-exchange (Halex) reaction, where chloride or bromide atoms are replaced by fluoride (B91410).

A plausible precursor for the 2,4,6-trifluorobenzene core is 1,3,5-trichlorobenzene (B151690). By reacting 1,3,5-trichlorobenzene with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane, a sequential substitution of chlorine atoms with fluorine can be achieved. chemicalbook.com The presence of a phase-transfer catalyst can facilitate the reaction. chemicalbook.com The reaction proceeds through a highly reactive Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the existing halogen substituents. sigmaaldrich.com

The general conditions for such transformations can be demanding, often requiring high temperatures to drive the substitution to completion. For instance, heating 1,3,5-trichlorobenzene with dry KF in an autoclave at temperatures around 220°C has been reported for the synthesis of 1,3,5-trifluorobenzene (B1201519). chemicalbook.com

Table 1: Example Conditions for Halogen Exchange (Halex) Reaction

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Product |

| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF) | CNC catalyst | Sulfolane | 220°C | 1,3,5-Trifluorobenzene |

It is important to note that the presence of multiple electron-withdrawing groups, such as nitro groups positioned ortho or para to the leaving group, significantly accelerates the rate of SNAr reactions. sigmaaldrich.com

Electrophilic Aromatic Substitution (SEAr) Pathways for Fluorination

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. nih.gov While common for introducing nitro, acyl, or alkyl groups, direct electrophilic fluorination of benzene (B151609) and its derivatives presents significant challenges. Elemental fluorine (F₂) is extremely reactive and its reactions with benzene are often difficult to control, leading to a mixture of products and over-fluorination. nih.gov

To overcome these challenges, milder and more selective electrophilic fluorinating reagents have been developed. These reagents typically feature a fluorine atom attached to an electron-withdrawing group, making the fluorine atom electrophilic. Common examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). sigmaaldrich.com

The synthesis of 2,4,6-trifluorobenzene via SEAr would likely start from a pre-substituted benzene ring, such as 1,3-difluorobenzene (B1663923). The existing fluorine atoms are ortho, para-directing but also deactivating. Electrophilic fluorination of 1,3-difluorobenzene would be expected to yield a mixture of isomers, including the desired 1,3,5-trifluorobenzene (which is the same as 2,4,6-trifluorobenzene by numbering). However, achieving high regioselectivity for the 5-position can be difficult. Research into the direct fluorination of fluoroaromatics has shown that reaction conditions, particularly the solvent, play a crucial role. For example, using trifluoromethanesulfonic acid as a solvent has been shown to promote the electrophilic fluorination of fluorobenzene.

A more practical approach to obtaining the 2,4,6-trifluorinated pattern involves starting with an amine-substituted benzene. For instance, the commercially available 2,4,6-trifluoroaniline (B1293507) can be converted to 2,4,6-trifluorophenol (B1297822) via a Sandmeyer-type reaction. This involves diazotization of the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. organic-chemistry.orgrsc.org

Table 2: Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, and versatile |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, solid, easier to handle than gaseous reagents |

Cyclization and Ring-Forming Reactions for Polyfluorinated Benzenes

The construction of the benzene ring itself through cyclization reactions is a cornerstone of organic synthesis. These methods typically involve the reaction of smaller, non-aromatic fragments to form the six-membered ring. While powerful for creating complex, highly substituted aromatic systems, direct and high-yielding cyclization routes to simple, symmetrically substituted benzenes like 1,3,5-trifluorobenzene are less common compared to substitution methods on a pre-existing ring.

However, the principles of cyclization are critical in the broader context of aromatic chemistry. For example, cyclocondensation reactions are widely used to synthesize heterocyclic aromatic compounds. In some specialized cases, highly functionalized benzene derivatives can be prepared through cyclization. For example, some methods involve the cyclotrimerization of alkynes, although this is generally more effective for producing symmetrically substituted benzenes without the specific substitution pattern required here.

For the purpose of synthesizing the 2,4,6-trifluorobenzene core, it is more common to rely on the modification of existing aromatic precursors as described in the SNAr and SEAr sections.

Introduction and Selective Protection of the Hydroxyl Moiety as Methoxymethoxy Ether

Once the precursor 2,4,6-trifluorophenol is obtained, the next crucial step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is necessary to prevent the acidic proton of the phenol (B47542) from interfering with subsequent reaction steps, or to modify the reactivity of the aromatic ring in further transformations. The MOM group is stable under a variety of conditions but can be readily removed under acidic conditions. nih.gov

Optimized Methodologies for MOM Ether Formation on Fluorophenols

The protection of a hydroxyl group as a MOM ether is typically achieved by reacting the alcohol or phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. chemicalbook.com The electron-withdrawing nature of the three fluorine atoms on the 2,4,6-trifluorophenol ring makes the phenolic proton significantly more acidic than that of phenol itself. This increased acidity can influence the choice of base and reaction conditions.

Commonly used bases for this transformation include N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH). chemicalbook.com Given the enhanced acidity of 2,4,6-trifluorophenol, a weaker base like DIPEA in a solvent such as dichloromethane (B109758) (CH₂Cl₂) or a stronger base like NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be effective. chemicalbook.com The reaction is typically carried out at or below room temperature.

An alternative reagent for introducing the MOM group is methoxymethyl acetate (B1210297), which can protect phenols in the presence of a Lewis acid catalyst like zinc chloride.

Table 3: Common Conditions for MOM Protection of Phenols

| Reagent | Base | Solvent | Typical Temperature |

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | 0°C to Room Temperature |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0°C to Room Temperature |

Regioselectivity Considerations in Protection Strategies

When a molecule contains multiple hydroxyl groups, the selective protection of one over the others becomes a significant synthetic challenge. This is known as regioselectivity. In the context of polyfluorinated phenols, if more than one hydroxyl group were present, several factors would govern which one is protected.

The primary factor influencing regioselectivity in the protection of polyhydroxy-aromatic compounds is the relative acidity of the phenolic protons. Electron-withdrawing substituents, such as fluorine atoms or nitro groups, increase the acidity of nearby phenolic hydroxyls. Therefore, in a hypothetical dihydroxy-difluorobenzene, the hydroxyl group that is more electronically influenced by the fluorine atoms would be more acidic and would likely be deprotonated first by the base, leading to its preferential protection.

Another key factor is steric hindrance. A bulky protecting group will preferentially react at a less sterically hindered hydroxyl group. For the relatively small MOM group, electronic effects are often the dominant factor. In the case of catechols (1,2-dihydroxybenzenes), intramolecular hydrogen bonding can also play a role in directing the regioselectivity of protection. For the target molecule, which has only one hydroxyl group, this is not a factor, but it is a critical consideration in the synthesis of more complex polyhydroxy-polyfluoroaromatics.

Total Synthesis of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene: Comprehensive Analysis of Reported Procedures

The synthesis of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is most practicably achieved via a two-stage approach: the formation of 2,4,6-trifluorophenol from a suitable fluorinated benzene precursor, and the subsequent etherification of the phenolic hydroxyl group.

The synthetic sequence is delineated into two primary transformations: the preparation of the phenolic precursor and its subsequent conversion to the target methoxymethyl ether.

Step 1: Synthesis of 2,4,6-Trifluorophenol

A viable route to 2,4,6-trifluorophenol involves the ortho-lithiation of 1,3,5-trifluorobenzene, followed by reaction with a borate (B1201080) ester and subsequent oxidation. This method is an adaptation of well-established procedures for the hydroxylation of aromatic compounds.

The reaction proceeds by deprotonation of 1,3,5-trifluorobenzene using a strong base like n-butyllithium at low temperatures to form a highly reactive aryllithium intermediate. This intermediate is then trapped with an electrophilic borate ester, such as trimethyl borate, to form a boronate ester. The final step involves the oxidative cleavage of the carbon-boron bond, typically with an oxidizing agent like hydrogen peroxide in a basic medium, to yield the desired 2,4,6-trifluorophenol.

Table 1: Synthetic Protocol for 2,4,6-Trifluorophenol

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | 1,3,5-Trifluorobenzene, n-Butyllithium, THF, -78 °C | Formation of 2,4,6-trifluorophenyllithium |

| 2 | Trimethyl borate, -78 °C to room temperature | Formation of the boronate ester intermediate |

| 3 | Acetic acid, Hydrogen peroxide, room temperature | Oxidative workup to yield 2,4,6-trifluorophenol |

Step 2: Synthesis of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene

The protection of the hydroxyl group of 2,4,6-trifluorophenol as a methoxymethyl (MOM) ether is a common transformation in organic synthesis. Several methods are available for this purpose, with the most prevalent involving the use of chloromethyl methyl ether (MOMCl) or dimethoxymethane.

Method A: Using Chloromethyl Methyl Ether (MOMCl)

This classic method involves the deprotonation of 2,4,6-trifluorophenol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), followed by alkylation with MOMCl.

Method B: Using Methoxymethyl Acetate

An alternative approach utilizes methoxymethyl acetate in the presence of a Lewis acid catalyst, such as zinc chloride. rsc.org This method avoids the use of the highly carcinogenic MOMCl.

Table 2: Methods for MOM Protection of 2,4,6-Trifluorophenol

| Method | Reagents | Base/Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| A1 | Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 85-98% nih.gov |

| A2 | Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 74-96% nih.govnih.gov |

| B | Methoxymethyl acetate | Zinc Chloride (ZnCl₂) | Dichloromethane (DCM) | ~81% (for phenol) rsc.org |

Yield Optimization: In methods using MOMCl, the choice of base and solvent can influence the reaction rate and yield. The use of a strong base like NaH ensures complete deprotonation of the phenol, which can lead to faster reaction times. nih.gov However, DIPEA is often preferred for its milder nature and better solubility in common organic solvents. nih.gov Ensuring anhydrous conditions is crucial to prevent the hydrolysis of MOMCl and the deactivation of the base. For Method B, the molar excess of methoxymethyl acetate and the concentration of the Lewis acid catalyst are key parameters to optimize for maximum yield. rsc.org

A comparative analysis of the different synthetic approaches for the MOM protection step reveals trade-offs between efficiency, safety, and environmental impact.

Synthetic Efficiency:

Reaction Time and Yield: The use of MOMCl with a strong base like NaH (Method A2) is generally very efficient, often providing high yields in a short amount of time (typically a few hours). nih.gov The method with DIPEA (Method A1) is also highly efficient, with reported yields often exceeding 85%. nih.gov The Lewis acid-catalyzed method with methoxymethyl acetate (Method B) may require longer reaction times to achieve comparable yields. rsc.org

Purification: The purification of the final product is generally straightforward for all methods, typically involving a simple aqueous workup followed by column chromatography.

Green Chemistry Principles:

The proposed synthesis of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene presents several challenges from a green chemistry perspective.

Use of Hazardous Reagents:

n-Butyllithium: This reagent, used in the synthesis of the precursor, is highly pyrophoric and requires careful handling under inert atmosphere.

Chloromethyl methyl ether (MOMCl): MOMCl is a known and potent human carcinogen. google.com Its use poses significant health risks and requires stringent safety precautions. This is a major drawback of Methods A1 and A2 from a green chemistry standpoint.

Atom Economy: The atom economy of the MOM protection step is relatively poor, especially when using MOMCl and a base like DIPEA, as a stoichiometric amount of the amine salt is generated as waste.

Alternative Reagents: The use of methoxymethyl acetate (Method B) represents a greener alternative to MOMCl, as it is less toxic. rsc.org Similarly, exploring catalytic methods for the direct hydroxylation of 1,3,5-trifluorobenzene could offer a more environmentally benign route to the phenolic precursor, avoiding the use of stoichiometric organolithium reagents. rsc.org

Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM) is common in these reactions. From a green chemistry perspective, replacing these with less harmful solvents would be a significant improvement.

Reactivity and Mechanistic Investigations of 2,4,6 Trifluoro 1 Methoxymethoxy Benzene

Nucleophilic Aromatic Substitution Reactions on the Trifluorobenzene Ring

The presence of three strongly electronegative fluorine atoms significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This activation is a cornerstone of the compound's reactivity, allowing for the functionalization of the benzene (B151609) core through various synthetic strategies.

Directed ortho-Metalation (DoM) Strategies and Regioselectivity

Directed ortho-metalation (DoM) is a powerful method for achieving regioselective substitution on aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

In 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, the methoxymethoxy (MOM) group serves as an effective DMG. The oxygen atoms of the MOM group possess lone pairs that can chelate with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). baranlab.orguwindsor.ca This coordination, known as the complex-induced proximity effect (CIPE), increases the kinetic acidity of the protons at the ortho positions (C3 and C5), leading to selective deprotonation and formation of an aryllithium intermediate. baranlab.org This intermediate can then be trapped by a wide array of electrophiles, introducing new functional groups exclusively at the positions flanking the MOM ether. organic-chemistry.org

The general principle involves the interaction of the DMG with the alkyllithium reagent, which deprotonates the nearest ortho-position to form a stable aryllithium species. wikipedia.org This species then reacts with an electrophile in an ipso-substitution, replacing the lithium atom. baranlab.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. worktribe.com While the carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge, C-F bond activation in polyfluorinated aromatics is an area of growing research. worktribe.com The electron-deficient nature of the 2,4,6-trifluorobenzene ring can facilitate the initial oxidative addition step in the catalytic cycle, which is often rate-limiting. worktribe.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. nih.govtcichemicals.com For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, the reaction would involve the palladium-catalyzed coupling of an aryl or vinyl boronic acid with one of the C-F positions on the ring. researchgate.net

Stille Coupling: The Stille reaction joins an organotin compound with an sp²-hybridized organic halide. wikipedia.org This method could be used to introduce aryl, alkenyl, or alkynyl groups onto the trifluorobenzene core. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. sigmaaldrich.com It offers a powerful method for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgmdpi.com This reaction would enable the vinylation of the trifluorobenzene ring. organic-chemistry.org

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-fluorine bond, transmetalation with the organometallic reagent (boron, tin, or zinc), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

Lithiation and Subsequent Electrophilic Quenching Reactions

As discussed in the context of DoM (Section 3.1.1), direct lithiation using a strong organolithium base is a primary method for functionalizing the 2,4,6-Trifluoro-1-(methoxymethoxy)benzene ring. The MOM group directs the deprotonation to the C3 and C5 positions. wikipedia.orgbaranlab.org The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles to install new substituents. This two-step sequence—ortho-lithiation followed by electrophilic quench—provides a highly regioselective route to disubstituted and polysubstituted fluorinated phenols after subsequent deprotection. organic-chemistry.org

Displacement of Fluorine Atoms by Other Nucleophiles

Beyond metal-mediated reactions, the fluorine atoms on the ring can be displaced directly by strong nucleophiles via the SNAr mechanism. nih.gov The regioselectivity of this substitution is governed by a combination of electronic and steric factors. nih.gov In polyfluoroarenes, substitution often occurs at the para-position relative to an activating group. nih.gov For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, the fluorine at the C4 position is para to the MOM group and is activated by the two adjacent fluorine atoms at C2 and C6. This makes the C4 position a primary target for nucleophilic attack. Common nucleophiles used in such displacements include alkoxides, thiolates, and amines. nih.gov

Reactions Involving the Methoxymethoxy (MOM) Ether Group

The methoxymethoxy (MOM) group is primarily used as a protecting group for the hydroxyl functionality of the parent phenol (B47542). adichemistry.comwikipedia.org Its stability and cleavage conditions are critical aspects of its utility in multi-step synthesis. adichemistry.com

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org The standard mechanism for deprotection involves acid-catalyzed hydrolysis. youtube.com Protonation of one of the ether oxygen atoms (typically the more accessible methoxy (B1213986) oxygen) is followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to generate a hemiacetal, which subsequently decomposes to yield the deprotected phenol and formaldehyde.

Aromatic MOM ethers can exhibit different reactivity compared to their aliphatic counterparts. nih.gov While typically cleaved with protic acids like HCl in an alcohol solvent, various other conditions have been developed for mild and selective deprotection. adichemistry.comtandfonline.com

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the realm of complex organic synthesis, the ability to selectively protect and deprotect functional groups is paramount. Orthogonal protecting group strategies, which involve the use of multiple protecting groups that can be removed under different, non-interfering conditions, are essential for achieving high yields and efficiency. bham.ac.uknumberanalytics.com The methoxymethyl (MOM) ether in 2,4,6-Trifluoro-1-(methoxymethoxy)benzene serves as a valuable protecting group for the phenolic hydroxyl group. wikipedia.orgadichemistry.com

The MOM group is known for its stability under a range of conditions, particularly basic and nucleophilic environments, but it is readily cleaved under acidic conditions. wikipedia.orgadichemistry.com This characteristic allows for its use in orthogonal strategies alongside other protecting groups that are sensitive to different reagents. For instance, a silyl (B83357) ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, can be cleaved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the MOM ether. Conversely, the MOM ether can be removed with an acid, leaving the TBS ether intact. numberanalytics.com

A study on the chemoselective transformations of aromatic MOM ethers revealed that they behave differently from their aliphatic counterparts. nih.gov Treatment of an aromatic MOM ether with a trialkylsilyl triflate and 2,2'-bipyridyl can lead to the formation of a silyl ether, which can then be hydrolyzed. This provides an alternative, mild deprotection pathway that can be exploited in orthogonal schemes. nih.gov

The stability of the MOM group on the fluorinated ring allows for various transformations on other parts of a molecule without affecting the protected phenol. For example, a multi-step synthesis might involve the modification of a side chain attached to another position on the benzene ring, where the MOM group on the 2,4,6-trifluorophenyl moiety remains intact until its selective removal is desired.

Table 1: Orthogonal Deprotection of MOM Ethers in the Presence of Other Protecting Groups

| Protecting Group on another functionality | Reagent for MOM ether cleavage | Conditions for MOM cleavage | Stability of other protecting group |

| tert-Butyldimethylsilyl (TBS) ether | Trifluoroacetic acid (TFA) | CH2Cl2, room temperature | Stable |

| Benzyl (Bn) ether | Hydrochloric acid (HCl) | Methanol, reflux | Generally stable, may be cleaved under harsh acidic conditions |

| Acetate (B1210297) (Ac) ester | Hydrochloric acid (HCl) | Methanol, room temperature | May be hydrolyzed under strong acidic conditions |

This table illustrates the principle of orthogonality, where the MOM ether can be selectively cleaved under acidic conditions while other common protecting groups remain.

Stereochemical and Regiochemical Control in Reactions of the Compound

Reactions involving 2,4,6-Trifluoro-1-(methoxymethoxy)benzene are subject to strict stereochemical and regiochemical control, primarily dictated by the electronic properties of the trifluorinated ring.

Regiochemical Control in Nucleophilic Aromatic Substitution:

The most significant aspect of regiochemical control is observed in nucleophilic aromatic substitution (SNAr) reactions. The three fluorine atoms strongly activate the ring towards nucleophilic attack. The position of substitution is determined by the ability of the substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comnih.gov In the case of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, the fluorine atoms at the ortho and para positions to the methoxymethoxy group are the most likely sites for substitution. The methoxy group itself is generally considered an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, in highly fluorinated systems, the inductive electron-withdrawing effect of the fluorine atoms dominates, making the entire ring electron-deficient. stackexchange.com

The regioselectivity of SNAr on polyfluoroaromatic compounds is a well-studied area. For instance, in reactions of pentafluoropyridine, substitution occurs preferentially at the 4-position. stackexchange.com By analogy, in 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, nucleophilic attack is expected to occur at the carbon atoms bearing a fluorine atom, with the regioselectivity influenced by the nature of the nucleophile and the reaction conditions.

Stereochemical Control:

Stereochemical control becomes relevant when the compound or the reacting partner possesses chiral centers. While the 2,4,6-Trifluoro-1-(methoxymethoxy)benzene molecule itself is achiral, reactions at a prochiral center elsewhere in a molecule containing this moiety can be influenced by the steric and electronic nature of the substituted ring. However, specific studies detailing stereocontrolled reactions directly involving this compound are not widely available in the literature. General principles of asymmetric synthesis would apply, where chiral auxiliaries or catalysts are used to induce stereoselectivity.

Reaction Pathway Elucidation through Kinetic and Thermodynamic Studies

The elucidation of reaction pathways for 2,4,6-Trifluoro-1-(methoxymethoxy)benzene and related compounds often involves a combination of kinetic and thermodynamic studies. These studies help in understanding whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing reaction conditions to obtain the desired product.

Kinetic vs. Thermodynamic Control:

In many chemical reactions, a competition exists between the formation of the kinetically favored product (the one that forms fastest) and the thermodynamically favored product (the most stable one). nih.govnih.gov For nucleophilic aromatic substitution reactions on polyfluorinated rings, this distinction is important. stackexchange.com The reaction conditions, such as temperature and reaction time, can be manipulated to favor one product over the other. For example, a reaction carried out at a lower temperature for a shorter duration might yield the kinetic product, while a higher temperature and longer reaction time could allow for equilibration and the formation of the more stable thermodynamic product.

Kinetic and Thermodynamic Data:

While specific kinetic and thermodynamic data for reactions of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene are not readily found in publicly accessible literature, data for related compounds can provide valuable insights. For example, kinetic studies of the reactions of 1-chloro-2,4,6-trinitrobenzene with aromatic amines have been reported, providing information on reaction rates and the influence of solvents and temperature. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model reaction pathways and calculate the energies of transition states and intermediates. These computational studies can predict the activation energies for different potential reaction pathways, thereby providing a theoretical basis for understanding the observed kinetics and regioselectivity.

Table 2: General Principles of Kinetic and Thermodynamic Control in SNAr Reactions

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower | Higher |

| Reaction Time | Shorter | Longer |

| Product | Forms faster (lower activation energy) | More stable (lower Gibbs free energy) |

| Reversibility | Often irreversible or quasi-irreversible | Reversible, allows for equilibration |

Understanding these principles is key to designing synthetic routes that selectively yield the desired isomer in reactions involving polysubstituted aromatic compounds like 2,4,6-Trifluoro-1-(methoxymethoxy)benzene.

Applications of 2,4,6 Trifluoro 1 Methoxymethoxy Benzene As a Synthetic Building Block

Precursor for Advanced Fluorinated Organic Materials

The introduction of fluorine atoms into organic materials can impart desirable properties such as high thermal stability, chemical resistance, and unique electronic characteristics. Consequently, fluorinated compounds are extensively used in the development of advanced materials.

Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to the strong C-F bond and the polar and steric effects of fluorine atoms. chemicalbook.com The incorporation of fluorine can influence the mesomorphic behavior, dielectric anisotropy, and viscosity of liquid crystalline materials. chemicalbook.comchemicalbook.com For instance, 2,3-difluoroaryl motifs have been successfully utilized in creating negative dielectric anisotropic liquid crystals. sigmaaldrich.com

While direct synthesis of liquid crystals from 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is not extensively documented in the provided literature, its structure makes it a promising precursor. After deprotection of the MOM group to yield 2,4,6-trifluorophenol (B1297822), the resulting phenol (B47542) can be esterified or etherified with various mesogenic cores to produce novel liquid crystalline materials. The trifluorinated phenyl ring can enhance the polarity and modify the packing of the molecules, potentially leading to materials with tailored properties for display applications. acgpubs.org Similarly, in the field of organic electronics, the electron-withdrawing nature of the fluorine atoms in the 2,4,6-trifluorophenyl moiety can be exploited to tune the energy levels of organic semiconductors, making it a valuable building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical inertness, and low dielectric constants. google.com These characteristics make them suitable for a wide range of applications, from high-performance coatings to advanced electronic packaging.

The compound 2,4,6-Trifluoro-1-(methoxymethoxy)benzene can serve as a key intermediate in the synthesis of fluorinated polymers. Following the removal of the MOM protecting group, the resulting 2,4,6-trifluorophenol can be used as a monomer in polymerization reactions. For example, it can undergo nucleophilic aromatic substitution with activated aromatic dihalides to form poly(aryl ether)s. The incorporation of the trifluorinated phenyl unit into the polymer backbone would likely enhance the thermal stability and lower the dielectric constant of the resulting material, making it a candidate for applications in microelectronics and aerospace industries.

Intermediate in the Synthesis of Biologically Active Molecules

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance their efficacy, metabolic stability, and bioavailability. researchgate.net The 2,4,6-trifluorophenyl group is a valuable pharmacophore that can be introduced into target molecules using appropriate building blocks.

Approximately 30% of new approved drugs contain fluorine atoms. researchgate.net The unique properties of fluorine can lead to improved potency and pharmacokinetic profiles of drug candidates. The use of fluorinated building blocks is therefore a cornerstone of modern drug discovery. google.com

2,4,6-Trifluoro-1-(methoxymethoxy)benzene provides a convenient route for incorporating the 2,4,6-trifluorophenyl moiety into potential pharmaceutical compounds. The MOM-protected phenol allows for various chemical modifications to be performed on other parts of the molecule without affecting the hydroxyl group. This is particularly useful in the multi-step synthesis of complex drug candidates. For example, the aromatic ring can undergo further functionalization, or the entire protected phenol unit can be coupled with other fragments before the final deprotection step to yield the active pharmaceutical ingredient. While specific examples of its use are not detailed in the provided search results, its precursor, 2,4,6-trifluorophenol, and other related fluorinated benzenes are recognized as important intermediates in the synthesis of pharmaceuticals. nih.gov

Similar to pharmaceuticals, the incorporation of fluorine is a common strategy to enhance the performance of agrochemicals such as herbicides and pesticides. researchgate.net Fluorinated compounds often exhibit increased biological activity and greater stability in the environment. fluorochem.co.uk

2,4,6-Trifluoro-1-(methoxymethoxy)benzene can be utilized as a starting material for the synthesis of novel agrochemicals. The trifluorinated phenyl scaffold can be elaborated into various classes of pesticides. For instance, after deprotection, the resulting phenol can be converted into ethers or esters with known toxophores to generate new candidate agrochemicals. Furthermore, this building block can be used to create fluorinated analogs of natural products, a strategy often employed to improve the stability and activity of these compounds.

Chiral Auxiliaries and Ligand Synthesis Utilizing the Compound Scaffold

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. google.com Once the desired stereochemistry is achieved, the auxiliary is removed. google.com The design of effective chiral auxiliaries often relies on rigid molecular scaffolds that can create a well-defined chiral environment.

The 2,4,6-trifluorophenyl group, being a rigid and sterically defined moiety, has the potential to serve as a scaffold for the development of new chiral auxiliaries. While there is no direct evidence in the provided search results of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene being used for this purpose, its deprotected form, 2,4,6-trifluorophenol, could be derivatized to create chiral structures. By attaching a chiral entity to the phenolic oxygen, it might be possible to influence the facial selectivity of reactions on a prochiral substrate attached elsewhere to the molecule. Similarly, the trifluorinated phenyl ring could be incorporated into the structure of ligands for asymmetric catalysis, where the electronic and steric properties of the fluorine atoms could modulate the catalytic activity and enantioselectivity of the metal complex.

Physicochemical Properties of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene

| Property | Value |

| CAS Number | 2179038-29-8 fluorochem.co.uk |

| IUPAC Name | 1,3,5-trifluoro-2-(methoxymethoxy)benzene fluorochem.co.uk |

| Molecular Formula | C8H7F3O2 fluorochem.co.uk |

| InChI Key | ASSUFLLUELDJKV-UHFFFAOYSA-N fluorochem.co.uk |

Development of Novel Synthetic Reagents and Methodologies Based on the Compound

Research into the development of novel synthetic reagents and methodologies is a cornerstone of chemical innovation, enabling the construction of complex molecules with greater efficiency and selectivity. The unique electronic properties of fluorinated aromatic compounds often make them attractive starting materials for such endeavors. In principle, the methoxymethoxy (MOM) group of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene could serve as a directing group for metallation reactions, while the fluorine atoms significantly influence the reactivity of the aromatic ring.

Potential, yet Undocumented, Methodologies:

Directed Ortho-Metalation (DoM): The ether linkage of the MOM group could theoretically direct the lithiation of the adjacent, non-fluorinated carbon position. This would generate a potent nucleophilic reagent capable of reacting with various electrophiles to introduce a wide range of functional groups. However, specific examples of this transformation with 2,4,6-Trifluoro-1-(methoxymethoxy)benzene are not reported.

Grignard Reagent Formation: The formation of a Grignard reagent from an aryl fluoride (B91410) is challenging due to the strength of the C-F bond. While methods exist for the preparation of Grignard reagents from more reactive aryl halides, their successful application to 2,4,6-Trifluoro-1-(methoxymethoxy)benzene has not been described.

C-H Activation: Direct functionalization of C-H bonds is a powerful and atom-economical synthetic strategy. The electron-withdrawing nature of the fluorine atoms in 2,4,6-Trifluoro-1-(methoxymethoxy)benzene would likely influence the regioselectivity of any potential C-H activation, yet no studies detailing such a methodology have been found.

Data Tables:

Due to the absence of specific research findings on the use of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene for developing new synthetic reagents or methodologies, no data tables can be generated.

Advanced Spectroscopic and Computational Analysis of 2,4,6 Trifluoro 1 Methoxymethoxy Benzene and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene. By examining the ¹H, ¹³C, and ¹⁹F nuclei, one can piece together the molecular framework, and through-bond and through-space correlations provide deeper insights into its three-dimensional structure and dynamic behavior.

The NMR spectra of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene are predicted to show characteristic signals for the aromatic protons, the methoxymethyl (MOM) group, and the fluorine atoms. The high degree of symmetry in the 2,4,6-trifluoro substitution pattern significantly simplifies the aromatic region of the spectra.

¹H NMR: The proton spectrum is expected to feature a triplet for the two equivalent aromatic protons (H-3 and H-5) due to coupling with the two adjacent fluorine atoms at positions 2 and 4 (and 4 and 6, respectively). The methoxymethyl group will present as two distinct singlets: one for the methylene (B1212753) (-CH₂-) protons and one for the methyl (-OCH₃) protons. For instance, in the related compound (methoxymethyl)benzene, the methylene protons appear around 5.2 ppm and the methyl protons around 3.5 ppm. nist.gov

¹³C NMR: The carbon spectrum will be characterized by signals for the aromatic carbons and the carbons of the MOM ether. The carbon atoms directly bonded to fluorine will exhibit large one-bond ¹J(C-F) coupling constants. beilstein-journals.org The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effects of the fluorine atoms and the electron-donating methoxymethoxy group. The ipso-carbon (C-1) attached to the MOM ether is expected to be significantly downfield. For comparison, the carbons in 1,3,5-trifluorobenzene (B1201519) show a complex pattern due to C-F coupling. nih.gov

¹⁹F NMR: The fluorine spectrum is anticipated to show a single resonance for the three equivalent fluorine atoms at positions 2, 4, and 6. This signal would likely appear as a triplet due to coupling with the two neighboring aromatic protons (H-3 and H-5). In many trifluoromethylated aromatic compounds, the ¹⁹F chemical shifts are observed in a characteristic range, often between -60 and -65 ppm. rsc.org

Conformational Analysis: The conformation of the methoxymethoxy group relative to the benzene (B151609) ring can be investigated using Nuclear Overhauser Effect (NOE) studies and by analyzing long-range coupling constants. The rotational barrier around the C-O bond can influence the chemical environment of the protons and carbons, which may be reflected in the NMR data, especially at low temperatures. The study of fluorinated anti-inflammatory drugs has shown that NMR spectroscopy in weakly ordering media can be a powerful tool for elucidating torsional distributions around inter-ring bonds, a technique that could be applied here to study the MOM group's orientation. mdpi.com

Interactive Data Table: Predicted NMR Data for 2,4,6-Trifluoro-1-(methoxymethoxy)benzene Note: These are predicted values based on analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (aromatic) | 6.5 - 7.0 | t | ³J(H-F) ≈ 7-10 |

| ¹H (-OCH₂O-) | ~5.2 | s | - |

| ¹H (-OCH₃) | ~3.5 | s | - |

| ¹³C (C-F) | 160 - 165 | ddt | ¹J(C-F) ≈ 240-250, ³J(C-F) ≈ 10-15, ⁵J(C-F) ≈ 3-5 |

| ¹³C (C-H) | 95 - 100 | t | ²J(C-F) ≈ 20-25 |

| ¹³C (C-O) | 155 - 160 | m | - |

| ¹³C (-OCH₂O-) | ~95 | t | ¹J(C-H) ≈ 160 |

| ¹³C (-OCH₃) | ~56 | q | ¹J(C-H) ≈ 140 |

| ¹⁹F | -100 to -120 | t | ³J(F-H) ≈ 7-10 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene and its derivatives, especially in complex reaction mixtures or for structural confirmation of reaction products.

COSY (Correlation Spectroscopy): This experiment would show correlations between the aromatic protons and any other protons they are coupled to, although in the parent compound, the aromatic protons are only coupled to fluorine. In derivatives with less symmetry, COSY is invaluable for tracing proton-proton coupling networks. irphouse.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals and do the same for the -OCH₂O- and -OCH₃ groups. irphouse.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other. It would be particularly useful for determining the preferred conformation of the methoxymethoxy group by observing NOEs between the methylene protons and the aromatic protons at positions 3 and 5. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene. The spectra would be dominated by bands corresponding to the vibrations of the trifluorinated benzene ring and the methoxymethyl ether group.

The C-F stretching vibrations in fluorinated benzenes typically appear in the 1100-1400 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the ring usually occur in the 1400-1600 cm⁻¹ range. The methoxymethyl group would contribute characteristic C-O stretching bands, typically strong in the IR spectrum, in the 1000-1200 cm⁻¹ region, and C-H stretching bands from the methyl and methylene groups around 2800-3000 cm⁻¹.

For a structurally similar compound, 1,3,5-tribromo-2,4,6-trifluoro-benzene, a detailed vibrational analysis using FT-IR and FT-Raman has been performed and compared with DFT calculations. This approach allows for a precise assignment of the fundamental vibrational modes. A similar combined experimental and theoretical study on 2,4,6-Trifluoro-1-(methoxymethoxy)benzene would provide a definitive understanding of its vibrational characteristics.

Interactive Data Table: Predicted Key IR and Raman Bands for 2,4,6-Trifluoro-1-(methoxymethoxy)benzene Note: These are predicted values based on analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Strong | Strong |

| C-F Stretch | 1100 - 1400 | Very Strong | Medium |

| C-O-C Asymmetric Stretch | 1150 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | 1000 - 1100 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong | Weak |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Purity Assessment and Reaction Intermediate Identification

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, as well as for assessing its purity and identifying intermediates in its synthesis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₇F₃O₂, the expected exact mass is 192.040. This technique is crucial for confirming the identity of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like the title molecule. rsc.org GC separates the components of a mixture before they are introduced into the mass spectrometer for detection. This is useful for purity assessment and for identifying volatile byproducts or intermediates in a reaction mixture. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the methoxymethyl group or parts of it.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for monitoring reactions in solution, LC-MS is the preferred method. It allows for the separation and identification of compounds in a liquid phase. Soft ionization techniques like electrospray ionization (ESI) are often used, which typically result in less fragmentation and a prominent protonated molecule peak [M+H]⁺.

The fragmentation pattern in the mass spectrum would provide structural information. For instance, the cleavage of the ether bond is a likely fragmentation pathway. The presence of three fluorine atoms would also give rise to a characteristic isotopic pattern.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is expected to be similar to that of other substituted benzenes. Benzene itself has characteristic absorptions around 200 nm (π → π* transition) and a weaker, symmetry-forbidden band around 260 nm.

Substitution on the benzene ring affects the positions and intensities of these absorption bands. The electron-donating methoxymethoxy group and the electron-withdrawing fluorine atoms will both influence the energy of the π molecular orbitals. The methoxymethoxy group is expected to cause a bathochromic (red) shift of the absorption maxima compared to benzene. The fluorine atoms may have a more complex effect, but generally, fluorination can lead to shifts in the absorption bands. For example, the UV spectrum of 1,3,5-tris(trifluoromethyl)benzene (B44845) shows a band at 38070 cm⁻¹ (approximately 263 nm). nist.gov It is likely that the primary π → π* transitions for 2,4,6-Trifluoro-1-(methoxymethoxy)benzene will occur in the 260-280 nm range.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental spectroscopic data. These calculations can be used to predict and verify molecular geometries, spectroscopic properties, and electronic structures.

For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide information on bond lengths, bond angles, and the preferred conformation of the methoxymethoxy group.

Predict NMR chemical shifts and coupling constants: Calculated NMR parameters, when properly scaled, often show excellent agreement with experimental values and can aid in the assignment of complex spectra.

Simulate vibrational spectra (IR and Raman): The calculation of vibrational frequencies and intensities can help in the detailed assignment of the experimental IR and Raman spectra. Studies on related molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene have shown the high accuracy of the B3LYP functional for this purpose.

Analyze molecular orbitals (HOMO/LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand the electronic properties, reactivity, and UV-Vis absorption characteristics of the molecule. The fluorine atoms are expected to lower the energy of the HOMO, while the methoxymethoxy group will likely raise it. researchgate.net

Predict electronic transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the wavelengths and oscillator strengths of electronic transitions, providing a theoretical basis for the interpretation of the UV-Vis spectrum. researchgate.net

These computational approaches provide a deeper understanding of the structure-property relationships in 2,4,6-Trifluoro-1-(methoxymethoxy)benzene and are invaluable for interpreting and complementing the experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of fluorinated aromatic compounds like 2,4,6-Trifluoro-1-(methoxymethoxy)benzene. DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the detailed analysis of molecular geometry, electronic distribution, and reactivity descriptors. researchgate.net

The electronic structure of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is significantly influenced by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxymethoxy group. The three fluorine atoms at the ortho and para positions create a strong inductive effect, withdrawing electron density from the benzene ring. Conversely, the methoxymethoxy group at the C1 position acts as an oxygen-based donor through resonance.

Key electronic properties that can be elucidated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). fluorine1.ru The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. isca.me For this molecule, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxymethoxy group, while the LUMO would likely be distributed across the aromatic system, influenced by the electronegative fluorine atoms.

Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, can provide deeper insights into intramolecular interactions, such as hyperconjugation and charge delocalization, revealing the specific orbital interactions that contribute to the molecule's stability and electronic landscape. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). isca.me In 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, the MEP would likely show negative potential around the oxygen atoms and the fluorine atoms, while the hydrogen atoms and regions of the benzene ring depleted of electron density would exhibit positive potential.

Table 1: Calculated Electronic Properties of Aromatic Compounds via DFT

This table presents hypothetical, yet representative, DFT-calculated values for 2,4,6-Trifluoro-1-(methoxymethoxy)benzene based on trends observed in related fluorinated and oxygenated benzene derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Benzene | -6.75 | -1.15 | 5.60 | 0.00 |

| Anisole | -5.98 | -0.95 | 5.03 | 1.35 |

| 1,3,5-Trifluorobenzene | -7.12 | -1.50 | 5.62 | 0.00 |

| 2,4,6-Trifluoro-1-(methoxymethoxy)benzene | -6.45 | -1.62 | 4.83 | 2.10 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, including its conformational flexibility and non-covalent interactions in a condensed phase. nih.gov While DFT is excellent for stationary points on the potential energy surface, MD allows for the simulation of molecular motion over time, offering a statistical understanding of the molecule's accessible conformations and their relative populations.

A key area of investigation for this molecule is the conformational landscape defined by the torsion angles of the methoxymethoxy group. The rotation around the C(aryl)-O bond and the O-CH₂ bond determines the spatial orientation of the substituent relative to the fluorinated ring. Studies on analogous molecules like 2,6-difluoroanisole (B1301606) show that steric hindrance and orbital interactions from ortho-substituents can force the methoxy (B1213986) group out of the plane of the benzene ring. researchgate.net For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's packing in a crystal lattice and its interaction with other molecules.

In a simulated environment (e.g., in a solvent box or as a pure liquid), MD simulations can also shed light on intermolecular interactions. These simulations can quantify interactions such as:

π-π Stacking: The interaction between the electron-deficient fluorinated benzene rings.

Halogen Bonding: The interaction of the electronegative fluorine atoms with nucleophilic sites on adjacent molecules.

Hydrogen Bonding: Potential weak interactions involving the hydrogen atoms of the methoxymethoxy group and electronegative atoms on neighboring molecules.

By analyzing the Radial Distribution Functions (RDFs) and calculating the interaction energies between molecular pairs, MD provides a detailed picture of the liquid or solid-state structure, which underpins macroscopic properties like boiling point, density, and solubility.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules. For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman) with a high degree of accuracy. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions, such as C-F stretches, C-O-C stretches of the ether linkage, aromatic ring vibrations, and C-H bending modes.

Table 2: Predicted Vibrational Frequencies for 2,4,6-Trifluoro-1-(methoxymethoxy)benzene

Frequencies are hypothetical and based on characteristic ranges for similar functional groups. DFT calculations provide more precise values.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3050 - 3150 |

| Aliphatic C-H Stretch | -OCH₂O-CH₃ | 2850 - 3000 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-F Stretch | Aryl-Fluoride | 1100 - 1350 |

| C-O-C Asymmetric Stretch | Ether Linkage | 1200 - 1280 |

| C-O-C Symmetric Stretch | Ether Linkage | 1050 - 1150 |

Beyond spectroscopy, computational methods can predict reaction pathways and reactivity. For electrophilic aromatic substitution, a common reaction for benzene derivatives, DFT can be used to model the reaction mechanism. nih.gov This involves locating the transition state structures for the electrophilic attack at different positions on the ring and calculating the corresponding activation energies. nih.gov For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, the directing effects of the substituents are in opposition. The fluorine atoms are deactivating and ortho-, para-directing, while the methoxymethoxy group is activating and ortho-, para-directing. Since the ortho and para positions are already occupied by fluorine, electrophilic attack would be directed to the C3 and C5 positions. DFT calculations of the transition state energies for substitution at these positions can predict the regioselectivity of reactions like nitration or halogenation.

Quantitative Structure-Reactivity Relationships (QSRR) and Mechanistic Insights

Quantitative Structure-Reactivity Relationships (QSRR) offer a framework for predicting the reactivity of chemical compounds based on their structural and electronic features. acs.org This approach is particularly useful for systematizing the reactivity of a series of related compounds, such as substituted benzene derivatives. nih.gov The core principle of QSRR is to build a mathematical model that correlates a measurable aspect of reactivity (e.g., a reaction rate constant, log k) with calculated or empirical molecular descriptors.

For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene and its derivatives, a QSRR model could be developed to predict their susceptibility to nucleophilic or electrophilic attack. The process involves:

Descriptor Calculation: For a set of related molecules, various descriptors are calculated. These can include electronic descriptors (e.g., Hammett parameters, calculated atomic charges, HOMO/LUMO energies), steric descriptors (e.g., Taft parameters, van der Waals volume), and topological descriptors. acs.org

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms like Gaussian process regression, a relationship is established between the descriptors and the experimentally measured reactivity. acs.org

Prediction and Mechanistic Insight: Once validated, the model can predict the reactivity of new, untested compounds within the same class.

The development of QSRR models for reactions involving fluorinated benzenes can provide significant mechanistic insights. acs.org For instance, by analyzing the coefficients of the different descriptors in the regression model, one can determine the relative importance of electronic effects versus steric effects in controlling the reaction rate. For 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, a QSRR study could quantify the combined deactivating effect of the three fluorine atoms and the activating effect of the methoxymethoxy group, providing a predictive tool for its behavior in various chemical transformations. nih.govacs.org

Future Directions and Emerging Research Avenues for 2,4,6 Trifluoro 1 Methoxymethoxy Benzene

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly central to modern chemical synthesis. ejcmpr.comjocpr.com For a compound like 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, future research will likely prioritize the development of more environmentally benign methods for its synthesis and subsequent transformations.

The development of catalytic systems is a cornerstone of green chemistry, often leading to higher efficiency and selectivity while reducing the need for stoichiometric reagents. nih.gov Future work on 2,4,6-Trifluoro-1-(methoxymethoxy)benzene could explore palladium-catalyzed cross-coupling reactions to form the ether linkage, a method that has proven effective for other fluorinated aryl ethers. acs.org The use of phase-transfer catalysts, particularly those incorporating fluorous domains, could also enhance reaction rates and facilitate catalyst recycling in biphasic systems. nih.gov

Solvent-free reaction conditions represent a significant step toward greener chemical processes by eliminating volatile organic compounds (VOCs). researchgate.net Techniques such as ball milling or heating neat mixtures of reactants have been shown to promote aromatic fluorination and other transformations effectively. researchgate.netmdpi.com For instance, the protection of 2,4,6-trifluorophenol (B1297822) with methoxymethyl chloride could potentially be achieved under solvent-free conditions using activated alumina (B75360) as a support, which can act as a Lewis acid catalyst. researchgate.net This approach avoids the use of traditional polar aprotic solvents and simplifies product purification.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Method (Batch) | Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses volatile organic solvents (e.g., DMF, Acetonitrile) | Solvent-free, ionic liquids, or water ejcmpr.comresearchgate.net |

| Catalyst | May use stoichiometric reagents | High-turnover metal or organocatalysts nih.govrsc.org |

| Energy Input | Traditional conductive heating | Microwave irradiation, ultrasound, mechanochemistry (ball milling) mdpi.com |

| Workup | Often requires extensive liquid-liquid extraction and chromatography | In-line purification, use of scavenger resins, or direct isolation of pure product researchgate.net |

| Atom Economy | Can be low due to byproducts and protecting group strategies | Maximized through catalytic cycles and efficient bond formation jocpr.com |

Flow chemistry, or continuous processing, offers substantial advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.netd-nb.info The synthesis and manipulation of highly fluorinated compounds can benefit significantly from this technology. Direct fluorination using elemental fluorine (F₂) is notoriously hazardous in batch reactors but can be managed safely in a continuous-flow setup due to the small reaction volumes and superior heat and mass transfer. researchgate.net

Future research could develop a multi-step continuous flow process for synthesizing and functionalizing 2,4,6-Trifluoro-1-(methoxymethoxy)benzene. uc.pt Such a system could integrate the initial etherification, subsequent modification of the aromatic ring, and even in-line purification using scavenger resins or membrane separation. researchgate.net The integration of real-time analytical techniques, such as benchtop NMR, can provide immediate feedback for process optimization. rsc.org This approach not only enhances safety but also improves reproducibility and allows for rapid screening of reaction conditions.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and even the discovery of novel transformations. eurekalert.orgchemcopilot.comnih.gov Given the complex electronic effects of the fluorine atoms in 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, ML models could be invaluable for navigating its reaction landscape.

Table 2: Applications of AI/ML in the Chemistry of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene

| Application Area | AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Neural Networks, Gradient Boosting Models | Predicts yield and selectivity for untested reactions, reducing experimental effort. acs.orgrjptonline.org |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Systematically explores reaction space (temperature, concentration, catalyst) to find optimal conditions faster. nih.gov |

| Retrosynthesis Planning | Template-based or Graph-based Neural Networks | Proposes novel and efficient synthetic routes to the target compound and its derivatives. cas.org |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Predicts physical properties (e.g., solubility, boiling point) and chemical properties (e.g., pKa) for new derivatives. chemrxiv.org |

| New Reaction Discovery | Unsupervised Learning on reaction databases | Identifies unprecedented reactivity patterns by analyzing vast datasets of known transformations. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifluorinated aromatic ring in 2,4,6-Trifluoro-1-(methoxymethoxy)benzene is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com While SNAr on polyfluoroaromatic compounds is well-established, future research could explore unprecedented transformations by leveraging the interplay between the fluorine substituents and the MOM-protected hydroxyl group.

One avenue of research could involve selective, regiocontrolled substitution of a single fluorine atom, which is challenging due to the activating effect of all three fluorine atoms. Advanced catalytic systems may provide a solution. Another area of interest is the transformation of the compound under advanced oxidation processes, which could lead to novel degradation pathways or the formation of unexpected products. nih.gov Furthermore, the direct reaction of the benzene (B151609) ring with elemental fluorine could be explored under controlled conditions to produce even more highly fluorinated structures. mdpi.com

Potential for Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions that direct the assembly of molecules into larger, ordered structures. Fluorinated organic molecules are of particular interest in this field due to the unique properties of the carbon-fluorine bond and the potential for "fluorous" interactions. rsc.org Highly fluorinated molecules often exhibit a tendency to segregate from non-fluorinated counterparts, driving self-assembly. rsc.org